molecular formula C11H20N2O4 B14898912 tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate

tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate

Cat. No.: B14898912
M. Wt: 244.29 g/mol
InChI Key: KVRCJDQTMHBMAT-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of oxazolidinone and carbamate, and it is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(5-methyl-2-oxooxazolidin-5-yl)ethyl)carbamate is unique due to its specific structure, which combines the properties of oxazolidinone and carbamate. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-[2-(5-methyl-2-oxo-1,3-oxazolidin-5-yl)ethyl]carbamate

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)16-8(14)12-6-5-11(4)7-13-9(15)17-11/h5-7H2,1-4H3,(H,12,14)(H,13,15)

InChI Key

KVRCJDQTMHBMAT-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)O1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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